

N-Acetylindoline-2-carboxylic acid solubility and stability

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Compound of Interest

Compound Name: *N*-Acetylindoline-2-carboxylic acid

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An In-depth Technical Guide to the Solubility and Stability of **N-Acetylindoline-2-carboxylic Acid**

Introduction

N-Acetylindoline-2-carboxylic acid is a key chiral intermediate in organic synthesis, particularly valued in the development of pharmaceuticals. Its structural similarity to proline and phenylalanine mimetics makes it a crucial building block for complex molecules, including angiotensin-converting enzyme (ACE) inhibitors[1]. For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of this intermediate is not merely academic; it is fundamental to ensuring the efficiency of synthetic routes, the purity of the final active pharmaceutical ingredient (API), and the development of stable, effective drug formulations.

This guide provides a detailed examination of two of the most critical parameters for any compound in the drug development pipeline: solubility and stability. We will explore the theoretical underpinnings and provide practical, field-tested protocols for their evaluation. The causality behind experimental choices will be explained, offering a framework for robust, self-validating studies that are essential for regulatory success.

Physicochemical Profile

The behavior of a molecule in various environments is dictated by its inherent physicochemical properties. **N-Acetylindoline-2-carboxylic acid**'s structure—featuring a carboxylic acid group,

a tertiary amide, and a bicyclic aromatic system—creates a unique profile of polarity, hydrogen bonding capability, and molecular size that governs its solubility and stability.

A summary of its key computed and experimental properties is presented below. It is important to distinguish between the N-acetylated compound and its parent, Indoline-2-carboxylic acid, as acetylation significantly alters properties like polarity and melting point.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₁ NO ₃	PubChem[2]
Molecular Weight	205.21 g/mol	PubChem[2]
IUPAC Name	1-acetyl-2,3-dihydroindole-2-carboxylic acid	PubChem[2]
XLogP3-AA (LogP)	0.9	PubChem[2]
Hydrogen Bond Donor Count	1	PubChem[2]
Hydrogen Bond Acceptor Count	3	PubChem[2]
pKa (Predicted, Parent)	2.04 ± 0.20 (for Indoline-2-carboxylic acid)	ChemicalBook[3]
Melting Point (Parent)	168 °C (decomposes)	Sigma-Aldrich

Note: Experimental pKa and melting point data for the N-acetylated form are not readily available in public databases; values for the parent compound are provided for reference.

Solubility Profile

Solubility is a critical determinant of a compound's utility, impacting everything from reaction kinetics in synthesis to bioavailability in a final drug product. The carboxylic acid group provides a site for ionization and hydrogen bonding, which typically enhances aqueous solubility, particularly at pH values above its pKa. However, the bulky, nonpolar indoline ring system and the acetyl group counteract this, making the molecule's solubility highly dependent on the solvent system.

Solubility in Various Solvents

The following table summarizes the observed and expected solubility of **N-Acetylindoline-2-carboxylic acid**. Qualitative data is derived from patent literature describing its dissolution for reactions and resolutions[4][5]. Quantitative data for similar water-sensitive prodrugs provides a useful reference for anhydrous solvent selection[6].

Solvent	Type	Solubility	Rationale & Citation
Water	Aqueous, Polar Protic	Slightly Soluble / Insoluble	The parent compound is noted as slightly soluble to insoluble[3][7]. The acetyl group likely further reduces aqueous solubility.
Methanol / Ethanol	Organic, Polar Protic	Soluble	Used frequently as a solvent for reactions and resolutions, often with heating[4][5].
Dimethyl Sulfoxide (DMSO)	Organic, Polar Aprotic	Soluble	The parent compound is slightly soluble in DMSO[3]. Generally a good solvent for carboxylic acids.
Tetrahydrofuran (THF)	Organic, Polar Aprotic	Soluble	A similar structure showed high solubility (64 mg/mL)[6].
Acetonitrile	Organic, Polar Aprotic	Sparingly Soluble	A similar structure showed limited solubility (1.5 mg/mL)[6].
Dichloromethane (DCM)	Organic, Nonpolar Aprotic	Poorly Soluble	A similar structure showed very low solubility (<0.01 mg/mL)[6].
Toluene	Organic, Nonpolar Aprotic	Poorly Soluble	A similar structure showed very low solubility (<0.01 mg/mL)[6].

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes a robust method for quantifying the solubility of **N-Acetylindoline-2-carboxylic acid**, a foundational experiment in pre-formulation studies.

Causality: The shake-flask method is the gold standard because it allows the system to reach thermodynamic equilibrium, providing a true measure of solubility. Using a calibrated analytical method like HPLC ensures accurate quantification, free from interference by impurities.

Protocol Steps:

- **Preparation:** Add an excess amount of **N-Acetylindoline-2-carboxylic acid** (e.g., 20-30 mg) to a series of glass vials. The excess solid is crucial to ensure saturation is reached.
- **Solvent Addition:** Add a precise volume (e.g., 2.0 mL) of each selected solvent to the respective vials.
- **Equilibration:** Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a minimum of 24-48 hours. This extended time allows the dissolution process to reach equilibrium.
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled. For colloidal suspensions, centrifugation (e.g., 15 min at 14,000 rcf) is required to achieve clear separation.
- **Sampling:** Carefully withdraw a small aliquot of the clear supernatant.
- **Dilution:** Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method. A precise dilution factor is critical for accurate calculation.
- **Quantification:** Analyze the diluted samples using a validated, stability-indicating HPLC-UV method. The concentration is determined by comparing the peak area to a standard curve prepared from a known concentration of the compound.

- Calculation: Calculate the solubility using the formula: $\text{Solubility (mg/mL)} = (\text{Concentration from HPLC, mg/mL}) \times (\text{Dilution Factor})$

Stability Profile and Forced Degradation

Understanding a compound's stability is mandated by regulatory bodies like the ICH and FDA to ensure that a drug product remains safe and effective throughout its shelf life[8][9]. Forced degradation (or stress testing) is the cornerstone of this evaluation. It involves subjecting the compound to conditions more severe than those used in accelerated stability testing to rapidly identify potential degradation pathways and degradation products[10].

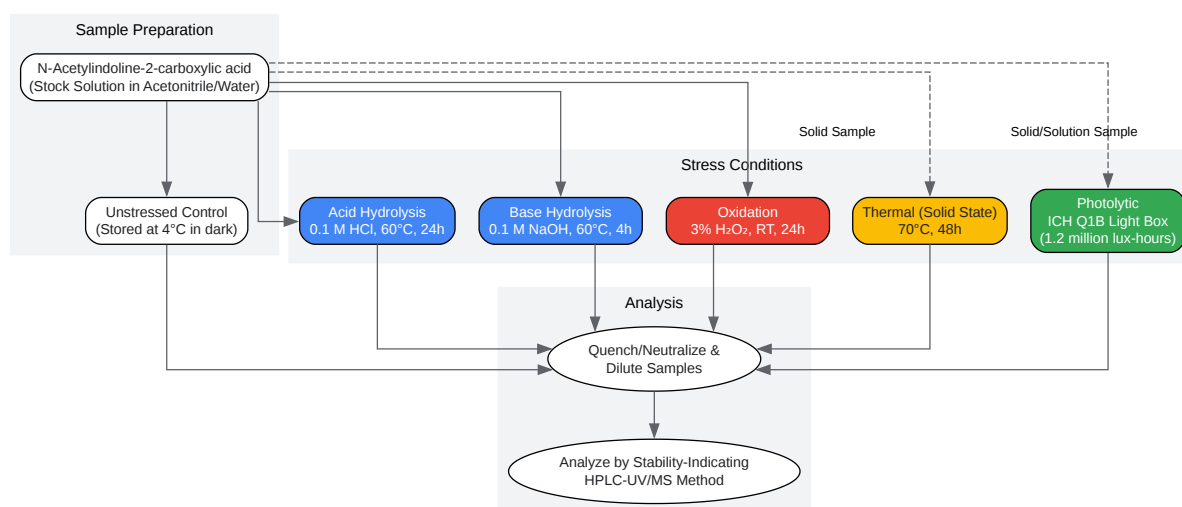
Expertise Insight: The goal of forced degradation is not to destroy the molecule completely, but to achieve a target degradation of approximately 10-30%[8]. This level is sufficient to detect and identify major degradants while ensuring the analytical method used is "stability-indicating"—meaning it can separate the intact drug from its degradation products.

Potential Degradation Pathways

- Hydrolysis: The amide and carboxylic acid functional groups are susceptible to hydrolysis. The N-acetyl group can be hydrolyzed under strong acidic or basic conditions to yield Indoline-2-carboxylic acid.
- Oxidation: The indoline ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidized species.
- Photolysis: Exposure to UV or visible light can provide the energy to initiate degradation, especially in molecules with aromatic systems.
- Thermolysis: High temperatures can induce degradation, particularly for compounds with lower melting points or thermally labile functional groups.

Experimental Workflow: Forced Degradation Study

The following diagram and protocol outline a standard workflow for a forced degradation study.



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Caption: Workflow for a forced degradation study.

Step-by-Step Forced Degradation Protocol

This protocol is designed to be a self-validating system, including controls and time-point analysis to establish degradation kinetics.

- Stock Solution Preparation: Prepare a stock solution of **N-Acetylindoline-2-carboxylic acid** at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water.
- Control Sample: Dilute an aliquot of the stock solution with the mobile phase to the target analytical concentration and store it protected from light at 2-8°C. This is the "time zero" and

unstressed control sample.

- Acid Hydrolysis:
 - Mix an aliquot of the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
 - Incubate the solution in a water bath at 60°C.
 - Withdraw samples at various time points (e.g., 2, 8, 24 hours).
 - Immediately neutralize the sample with an equivalent amount of 0.1 M NaOH and dilute with mobile phase for HPLC analysis.
- Base Hydrolysis:
 - Mix an aliquot of the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
 - Incubate at 60°C. Causality: Amide hydrolysis is often faster under basic conditions, so shorter time points (e.g., 1, 4, 8 hours) are recommended initially.
 - Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.
- Oxidative Degradation:
 - Mix an aliquot of the stock solution with a solution of hydrogen peroxide to achieve a final H₂O₂ concentration of 3%.
 - Keep the solution at room temperature, protected from light.
 - Withdraw samples at various time points (e.g., 8, 24, 48 hours) and dilute for analysis.
- Thermal Degradation (Solid State):
 - Place a known quantity of the solid compound in a thin layer in an open vial.
 - Store the vial in an oven at a controlled temperature (e.g., 70°C) at low and high humidity[8].

- At specified time points (e.g., 1, 2, 7 days), withdraw a sample, dissolve it in the solvent, and analyze.
- Photolytic Degradation:
 - Expose the solid compound or its solution to a light source that meets ICH Q1B guidelines, which specify exposure to a minimum of 1.2 million lux-hours of visible light and 200 watt-hours/square meter of UV-A light[9][11].
 - A parallel sample should be wrapped in aluminum foil to serve as a dark control.
 - After exposure, dissolve and analyze both the exposed and dark control samples.

Analytical Methodologies

The successful execution of solubility and stability studies is contingent upon a reliable analytical method. For **N-Acetylindoline-2-carboxylic acid**, High-Performance Liquid Chromatography (HPLC) is the method of choice.

- Technique: Reversed-phase HPLC (RP-HPLC) is typically used, as it is well-suited for separating moderately polar compounds from both more polar and less polar degradants.
- Stationary Phase: A C18 column is the standard choice.
- Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol) is used to elute the parent compound and its impurities.
- Detection: UV detection is suitable due to the aromatic indoline ring. A photodiode array (PDA) detector is highly recommended as it can provide spectral data to assess peak purity. Mass Spectrometry (LC-MS) is invaluable for the identification and structural elucidation of unknown degradation products[12].

Conclusion

N-Acetylindoline-2-carboxylic acid is a compound with moderate polarity, exhibiting good solubility in polar organic solvents like alcohols but limited solubility in water and nonpolar organic solvents. Its stability profile is robust under neutral conditions, but it is susceptible to

degradation via hydrolysis under strong acidic and basic conditions, and potentially through oxidation.

A comprehensive understanding and empirical determination of these properties, using the protocols outlined in this guide, are indispensable for any scientist working with this molecule. This knowledge directly informs decisions on reaction solvent selection, purification methods, formulation development, and the establishment of appropriate storage and handling conditions, thereby ensuring the integrity and quality of the final product in research and pharmaceutical applications.

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- To cite this document: BenchChem. [N-Acetylindoline-2-carboxylic acid solubility and stability]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2380969#n-acetylindoline-2-carboxylic-acid-solubility-and-stability]

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